Phenyl 1-hydroxy-2-naphthoate CAS number 132-54-7 details
Phenyl 1-hydroxy-2-naphthoate CAS number 132-54-7 details
An In-depth Technical Guide to Phenyl 1-hydroxy-2-naphthoate (CAS 132-54-7)
This guide provides a comprehensive technical overview of Phenyl 1-hydroxy-2-naphthoate (CAS 132-54-7), tailored for researchers, scientists, and professionals in drug development. It covers the compound's physicochemical properties, synthesis, spectroscopic data, applications, and safety information.
Chemical Identity and Properties
Phenyl 1-hydroxy-2-naphthoate, with the CAS number 132-54-7, is an organic compound classified as a phenyl ester of 1-hydroxy-2-naphthoic acid. It is also known by several synonyms, including 1-Hydroxy-2-naphthoic acid phenyl ester, 2-Phenoxycarbonyl-1-naphthol, and Phenyl 1-hydroxy-2-naphthalate. This compound serves as a key intermediate in various fields of chemical synthesis.
Physicochemical Data
The key quantitative properties of Phenyl 1-hydroxy-2-naphthoate are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 132-54-7 | |
| Molecular Formula | C₁₇H₁₂O₃ | |
| Molecular Weight | 264.28 g/mol | |
| Appearance | Off-white to light yellow/light brown powder or crystals | |
| Melting Point | 93.0 to 96.0 °C | |
| Boiling Point | 414 °C (Predicted) | |
| Solubility | Insoluble in water; soluble in organic solvents | |
| Purity | >98% | |
| LogP (Partition Coeff.) | 4.13 (Predicted) |
Chemical Structure Identifiers
| Identifier | String | Source(s) |
| SMILES | Oc1c(ccc2ccccc12)C(=O)Oc3ccccc3 | |
| InChI | 1S/C17H12O3/c18-16-14-9-5-4-6-12(14)10-11-15(16)17(19)20-13-7-2-1-3-8-13/h1-11,18H | |
| InChIKey | QHDYIMWKSCJTIM-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of Phenyl 1-hydroxy-2-naphthoate is not widely published; it has been reported as an unexpected product from an attempted aryl-aryl coupling reaction. However, its synthesis falls under the general category of phenyl ester formation from a carboxylic acid (1-hydroxy-2-naphthoic acid) and a phenol (phenol). Below is a generalized experimental protocol based on common esterification methods.
General Experimental Protocol: Phenyl Ester Synthesis via Acid Activation
This protocol is a generalized procedure based on methods using activating agents for the carboxylic acid.
Materials:
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1-hydroxy-2-naphthoic acid (1.0 eq)
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Phenol (1.0 - 1.2 eq)
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Activating agent (e.g., Phosphonitrilic chloride (PNT), Chloroacetyl chloride)
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Base (e.g., N-methyl morpholine (NMM), Pyridine)
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Anhydrous aprotic solvent (e.g., Dichloromethane, Toluene)
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5% Sodium Bicarbonate (NaHCO₃) solution
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5% Sodium Hydroxide (NaOH) solution
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Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
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Silica gel for column chromatography
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Eluent (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
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Activation of Carboxylic Acid: To a stirred solution of the activating agent and base in the anhydrous solvent at 0-5 °C, add 1-hydroxy-2-naphthoic acid portion-wise. Stir the mixture at this temperature for 30-60 minutes to form the activated intermediate.
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Esterification: Add phenol to the reaction mixture. Allow the reaction to warm to room temperature and continue stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, wash the reaction mixture sequentially with water, 5% NaHCO₃ solution, and 5% NaOH solution to remove unreacted acid and phenol.
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Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
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Purification: Evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure Phenyl 1-hydroxy-2-naphthoate.
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Characterization: Confirm the identity and purity of the final product using techniques such as NMR, IR, and Mass Spectrometry.
Caption: Generalized workflow for the synthesis of Phenyl 1-hydroxy-2-naphthoate.
Spectroscopic and Analytical Data
Detailed spectroscopic studies have been performed on Phenyl 1-hydroxy-2-naphthoate, providing insight into its structure and photochemistry.
Data Availability
| Data Type | Availability | Source / Notes |
| ¹H NMR | Data available | SpectraBase indicates a spectrum was run in CDCl₃. |
| FTIR | Data available | A detailed study by Sıdır et al. (2021) analyzed the matrix-isolated IR spectrum and compared it with DFT calculations. |
| Mass Spec. (GC-MS) | Data available | Listed on SpectraBase. |
| UV-Vis / Fluorescence | Data available | Investigated by Sıdır et al. (2016) in various solvents to study its solvatochromism and intramolecular proton transfer. |
| Crystal Structure | Data available | The crystal structure was reported by Peters et al. (1995). |
Infrared (IR) Spectroscopy Insights
The infrared spectrum of Phenyl 1-hydroxy-2-naphthoate has been studied both experimentally in cryogenic matrices and computationally. The most stable conformation of the molecule is characterized by a strong intramolecular hydrogen bond between the hydroxyl group (O-H) and the carbonyl group (C=O) of the ester. This interaction significantly influences the vibrational frequencies of these groups. The calculated spectrum for this stable conformer shows excellent agreement with the experimental data.
Applications in Research and Development
Phenyl 1-hydroxy-2-naphthoate is a versatile building block in organic synthesis with applications primarily stemming from its role as a chemical intermediate.
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Dye and Pigment Synthesis: It is utilized as an intermediate in the manufacturing of various dyes and pigments.
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Liquid Crystals: The compound is recognized as a nematic liquid crystal intermediate.
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Drug Discovery and Natural Product Synthesis: The 1-hydroxy-2-naphthoate moiety is present in some natural products with cytotoxic properties, such as 3-hydroxymollugin. Consequently, Phenyl 1-hydroxy-2-naphthoate serves as an intermediate for the synthesis of natural products and potential anti-carcinogenic compounds.
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Material Science: Its photophysical properties, including solvatochromism (the change in color of a chemical substance depending on the polarity of the solvent), make it a candidate for research in material science.
Caption: Key application areas of Phenyl 1-hydroxy-2-naphthoate.
Biological Activity and Potential Signaling Pathways
While Phenyl 1-hydroxy-2-naphthoate itself has not been extensively studied for its biological activity, related hydroxynaphthoate derivatives have shown significant pharmacological properties.
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Anti-inflammatory Activity: Research has demonstrated that methyl 1-hydroxy-2-naphthoate and ethyl 1,6-dihydroxy-2-naphthoate possess anti-inflammatory effects.
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Antibacterial Agent: The parent carboxylic acid, 1-hydroxy-2-naphthoic acid, is known to have antibacterial properties.
A study on the closely related compound, Methyl-1-hydroxy-2-naphthoate (MHNA) , provides a potential model for the anti-inflammatory mechanism of action. MHNA was found to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in murine macrophages. It achieved this by suppressing the activation of key signaling pathways, including NF-κB, JNK, and p38 MAPK . The inhibition of these pathways leads to a reduction in the production of inflammatory mediators such as nitric oxide (NO), IL-1β, and IL-6.
The diagram below illustrates this proposed anti-inflammatory signaling pathway.
Caption: Potential anti-inflammatory signaling pathway based on related compounds.
Safety and Handling
Phenyl 1-hydroxy-2-naphthoate requires careful handling in a laboratory setting. The available safety data is summarized below.
Hazard Identification
| Hazard Class | GHS Code | Description |
| Skin Irritation (Category 2) | H315 | Causes skin irritation |
| Eye Irritation (Category 2) | H319 | Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335 | May cause respiratory irritation |
Precautionary Measures
| Precautionary Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Storage: Store in a cool, dry place. The compound is stable but may be sensitive to air and light.
This technical guide consolidates the available information on Phenyl 1-hydroxy-2-naphthoate, providing a valuable resource for its application in research and development.
